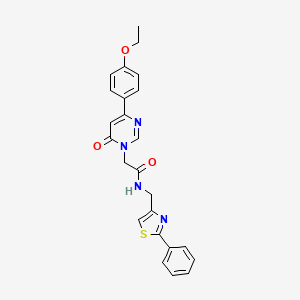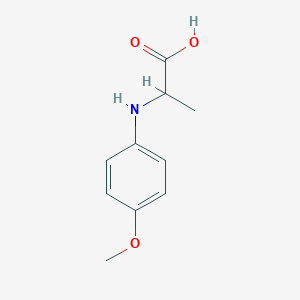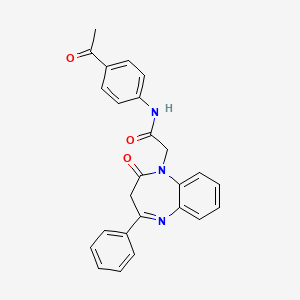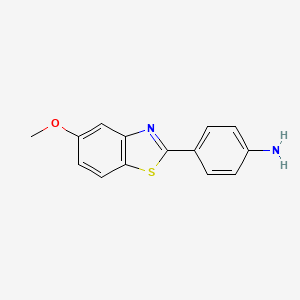![molecular formula C23H21N3O5S B2814619 N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207047-75-3](/img/structure/B2814619.png)
N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H21N3O5S and its molecular weight is 451.5. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of complex organic compounds like N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide often involves multi-step reactions, starting from simpler precursors to achieve the desired structure with specific functional groups. The structural analysis, including crystallography and spectroscopy, plays a crucial role in confirming the chemical structure and understanding the electronic and geometric configurations, which are essential for predicting reactivity and interaction with biological targets.
Biological Activity and Applications
Anticancer Activity : Compounds with similar structures have been investigated for their potential anticancer activities. The incorporation of thieno[3,2-d]pyrimidinyl and acetamide groups might interact with biological targets, inhibiting cancer cell growth through mechanisms such as enzyme inhibition or interaction with DNA. Studies have shown that certain derivatives exhibit significant anticancer activity against various cancer cell lines, including colon, lung, and gastric cancers, indicating the potential for therapeutic applications (Huang et al., 2020).
Antimicrobial Activity : The synthesis of novel organic compounds with antimicrobial properties is crucial in the fight against drug-resistant bacteria and fungi. The structural features of N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, such as the presence of heterocyclic rings and substituents, may contribute to antimicrobial activity. Research on similar compounds has demonstrated effectiveness against a range of bacterial and fungal strains, suggesting the compound's potential use as a template for developing new antimicrobial agents (Kerru et al., 2019).
Enzyme Inhibition : The inhibition of specific enzymes, such as cyclooxygenase (COX), dihydrofolate reductase (DHFR), and others involved in critical biological pathways, is a key strategy in drug development for treating various diseases, including inflammation, cancer, and microbial infections. Compounds like N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide can be designed to target these enzymes, offering a route to discovering new therapeutic agents.
Neurological Disorders : Research into compounds with potential neuroprotective or neuromodulatory effects is vital for addressing neurological disorders. The structural attributes of this compound may interact with receptors or enzymes in the brain, offering insights into new treatments for conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-29-16-6-4-14(5-7-16)19-12-32-22-21(19)24-13-26(23(22)28)11-20(27)25-15-8-17(30-2)10-18(9-15)31-3/h4-10,12-13H,11H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHKWHHDWMEUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]adamantane-1-carboxamide](/img/structure/B2814539.png)
![5-chloro-N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-2-carboxamide](/img/structure/B2814541.png)

![[(4-Amino-3-ethylphenyl)sulfanyl]formonitrile](/img/structure/B2814544.png)

![3,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2814548.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2814555.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2814557.png)

![N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814559.png)